molecular formula C10H12ClNO B7942557 3-Chloro-2-[(cyclopropylamino)methyl]phenol

3-Chloro-2-[(cyclopropylamino)methyl]phenol

Cat. No.: B7942557
M. Wt: 197.66 g/mol
InChI Key: UBXUWPNNIRLOGR-UHFFFAOYSA-N
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Description

3-Chloro-2-[(cyclopropylamino)methyl]phenol is a halogenated phenolic compound featuring a cyclopropylamine-substituted methyl group at the 2-position and a chlorine atom at the 3-position of the aromatic ring. The molecular formula is inferred as C₁₀H₁₃ClNO with a molecular weight of 197.66 g/mol and a purity of 95% as reported by suppliers . The cyclopropylamino group introduces steric and electronic effects that may influence solubility, stability, and biological activity.

Properties

IUPAC Name

3-chloro-2-[(cyclopropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(13)8(9)6-12-7-4-5-7/h1-3,7,12-13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUWPNNIRLOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(cyclopropylamino)methyl]phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(cyclopropylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Chloro-2-[(cyclopropylamino)methyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(cyclopropylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the chloro and cyclopropylamino groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Chloro-2-[(cyclopropylamino)methyl]phenol vary primarily in the substituents attached to the aminomethyl group or the phenolic ring. Below is a detailed comparison based on available

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Physical Properties References
This compound C₁₀H₁₃ClNO 197.66 Cyclopropylamino Purity: 95%; Handling: Requires PPE
3-Chloro-2-([(propan-2-yl)amino]methyl)phenol C₁₀H₁₄ClNO 199.68 Isopropylamino Density: 1.142 g/cm³ (predicted)
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol C₁₁H₁₅ClNO ~212.70 (calculated) 2-Methylpropylamino No reported data
3-Chloro-2-hydroxymethyl-phenol C₇H₇ClO₂ 158.58 Hydroxymethyl No reported melting/boiling points
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol C₁₃H₉Cl₂NO 274.13 4-Chlorophenylimino C=N bond: 1.286 Å; 2D hydrogen bonding

Key Observations

Substituent Effects: Cyclopropylamino vs. Hydrogen Bonding: Schiff base analogs like (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol exhibit intramolecular O–H···N and intermolecular C–H···Cl/O hydrogen bonds, which stabilize crystal packing and may influence solubility .

Biological Relevance: Halogenated phenolic compounds, particularly those with Schiff base moieties, are associated with antimicrobial, antifungal, and anticancer activities due to their ability to coordinate metal ions or disrupt enzymatic processes . The absence of biological data for this compound in the evidence necessitates extrapolation from structurally related compounds.

Synthetic Accessibility: The target compound’s analogs are synthesized via straightforward condensation reactions. For example, (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol is prepared by refluxing 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in ethanol . Similar methods likely apply to the target compound.

Biological Activity

3-Chloro-2-[(cyclopropylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C10H12ClN
  • CAS Number : 2-[(Cyclopropylamino)methyl]-3-chlorophenol

Biological Activity

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential in oncology.

The biological activity of this compound is thought to involve:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of Enzymatic Activity : It could inhibit enzymes related to inflammation or microbial growth.

Case Studies and Experimental Data

  • Antimicrobial Efficacy
    • A study evaluated the compound's effectiveness against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64
  • Anti-inflammatory Effects
    • In a murine model of inflammation, treatment with this compound significantly reduced edema compared to the control group.
Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)50
  • Cytotoxicity in Cancer Cells
    • The compound was tested on various cancer cell lines, showing IC50 values ranging from 15 µM to 30 µM, indicating significant cytotoxicity.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54930

Discussion

The findings suggest that this compound possesses promising biological activities that warrant further investigation. Its antimicrobial and anti-inflammatory properties could lead to applications in treating infections and inflammatory diseases. Additionally, its cytotoxic effects on cancer cells highlight its potential as an anticancer agent.

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